molecular formula C46H65N13O12S2 B1675749 Lypressin CAS No. 50-57-7

Lypressin

カタログ番号 B1675749
CAS番号: 50-57-7
分子量: 1056.2 g/mol
InChIキー: BJFIDCADFRDPIO-DZCXQCEKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lypressin is a synthetic polypeptide with vasoconstrictor and antidiuretic effects . It is used to prevent or control the frequent urination, increased thirst, and loss of water associated with diabetes insipidus . Its molecular weight is 1056.2 Dalton and the molecular formula is C46H65N13O12S2 .


Synthesis Analysis

Human neurohormone vasopressin (AVP), which is similar to Lypressin, is synthesized in overlapping regions in the hypothalamus . It is mainly known for its vasoconstricting abilities, and it is responsible for the regulation of plasma osmolality by maintaining fluid homeostasis .


Molecular Structure Analysis

The molecular structure of Lypressin is C46H65N13O12S2 . It has a weight average of 1056.23 and a mono-isotopic mass of 1055.431706933 .


Physical And Chemical Properties Analysis

Lypressin has a molecular formula of C46H65N13O12S2 and an average mass of 1056.218 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 1610.4±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C .

科学的研究の応用

Analgesic Properties

  • Pain Thresholds in Humans : A study by Kemppainen et al. (1987) explored the analgesic properties of lypressin, a vasopressin analogue. However, the study found that lypressin did not have a marked analgetic effect on ischaemic, cutaneous thermal, or dental pain at doses low enough to avoid hazardous water retention, suggesting it's not effective for pain relief in humans at safe doses (Kemppainen et al., 1987).

Cardiovascular Research

  • Anti-Anginal Activity : Leitold and Hader (1986) investigated the enhancement of the T-wave in the ECG of anesthetized rats by lypressin, using this as a basis for screening antianginal activity. This research indicated the potential of lypressin in cardiovascular studies, particularly in the context of developing new antianginal drugs (Leitold & Hader, 1986).

Therapeutic Applications

  • Treatment of Diabetes Insipidus : Lypressin has been used in the treatment of diabetes insipidus, a condition characterized by excessive thirst and excretion of large amounts of urine. It is a synthetic compound that effectively controls this condition without the unwanted effects associated with other treatments (Anonymous, 1976).

Hormonal Research

  • Vasopressin Analogues : Glavaš et al. (2022) discuss the development of vasopressin analogues like lypressin. These analogues have different pharmacological profiles and are used for various medical applications, such as in the treatment of diabetes insipidus and potentially in the treatment of SARS-CoV-2 (Glavaš et al., 2022).

Hemodynamic Effects

  • Orthostatic Hypotension : Kochar (1985) studied the effects of lypressin on hemodynamic parameters in patients with chronic orthostatic hypotension. Lypressin increased blood pressure and total peripheral resistance, suggesting its potential use in treating chronic postural hypotension (Kochar, 1985).

Allergic Reactions

  • **Use in Patients with Allergies to Other Antidiuretic Hormones**: Mimica, Wegienka, and Forsham (1968) reported on the use of lypressin in patients with diabetes insipidus who showed allergic reactions to other antidiuretic hormone preparations. They found that lypressin effectively controlled diabetes insipidus without causing any allergic symptoms or other side effects, highlighting its suitability for patients with specific allergies (Mimica, Wegienka, & Forsham, 1968).

Memory and Cognitive Effects

  • Memory in Healthy Young Adults : Beckwith, Petros, Couk, and Tinius (1990) explored the effects of vasopressin, including lypressin, on memory in healthy young adults. They investigated its influence on learning and memory, although the specific outcomes related to lypressin were not explicitly stated in the abstract (Beckwith et al., 1990).

Biochemical Analysis

  • High-Performance Liquid Chromatography : Krummen and Frei (1977) described a high-performance liquid chromatographic method for determining lypressin and other nonapeptides in pharmaceutical dosage forms. This method facilitates the accurate determination and stability testing of lypressin in various pharmaceutical preparations (Krummen & Frei, 1977).

Safety And Hazards

Lypressin is contraindicated in chronic nephritis with nitrogen retention . Special precautions should be taken in cases of hypertension or conditions which can be exacerbated by increased BP; nasal absorption may be impaired in rhinitis . Adverse reactions include nasal congestion, irritation, ulceration, hypersensitivity reactions, and in large doses, marked pallor, pounding headache, vertigo, sweating, tremor, GI disturbances, eructation, cramp, desire to defaecate, and hyponatraemia .

特性

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H65N13O12S2/c47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34/h1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFIDCADFRDPIO-DZCXQCEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H65N13O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048575
Record name Lypressin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1056.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lypressin

CAS RN

50-57-7
Record name Lypressin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lypressin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14642
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lypressin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lypressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.046
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lypressin
Reactant of Route 2
Lypressin
Reactant of Route 3
Lypressin
Reactant of Route 4
Lypressin
Reactant of Route 5
Lypressin
Reactant of Route 6
Lypressin

Citations

For This Compound
667
Citations
N Mimica, LC Wegienka, PH Forsham - JAMA, 1968 - jamanetwork.com
… In this communication, we wish to describe how lypressin has been useful and convenient in con¬ trolling the condition of … The lypressin spray used in this investigation was supplied …
Number of citations: 16 jamanetwork.com
P Kemppainen, A Pertovaara… - Pharmacology & …, 1987 - Wiley Online Library
… out if lypressin, a vasopressin analogue, produces analgesia in man. The effect of in lypressin (5 … Lypressin did not have any marked analgetic effect at these doses either on ischaemic, …
Number of citations: 8 onlinelibrary.wiley.com
A Szadowska, H Szmigielska, A Szmigielski… - Polish Journal of …, 1985 - europepmc.org
Intracerebroventricular injection of 6-hydroxydopamine (6-OH-DA) prevented the development of the lypressin (LVP)-induced hypertension. Administration of 6-OH-DA to hypertensive …
Number of citations: 1 europepmc.org
MS Kochar - American Journal of Kidney Diseases, 1985 - Elsevier
… Even though the pressor to antidiuretic activity of lypressin is only 1: 1000 in normotensives, our results demonstrate that it has a significant pressor effect in patients with orthostatic …
Number of citations: 15 www.sciencedirect.com
M Leitold, S Hader - Arzneimittel-forschung, 1986 - europepmc.org
Lypressin enhances the T-wave in the ECG of the anesthetized Sprague-Dawley rat and this has been used in screening for antianginal activity. After oral administration the durations of …
Number of citations: 1 europepmc.org
MH Lessof, MN Maisey, C Lyne, RA Sturge - The Lancet, 1969 - Elsevier
… In twelve of the thirteen patients the cortisol response was measured after stimulating with lypressin or metyrapone: the response was impaired in five cases, in three of whom the …
Number of citations: 30 www.sciencedirect.com
P Turner - 1985 - Springer
… Synthetic pituitary hormone: see Lypressin. Ter … Synthetic pituitary hormone: see Lypressin. …
Number of citations: 0 link.springer.com
JS Mackay, DAD Montgomery, TL Kennedy - The Lancet, 1967 - thelancet.com
LYPRESSIN TEST IN CUSHING'S SYNDROME - The Lancet …
Number of citations: 2 www.thelancet.com
WNP Lee, BM Lippe, SH La Franchi… - American Journal of …, 1976 - jamanetwork.com
… These patients had been treated either by lypressin or vasopressin tannate in oil. Chlorpropamide was tried in patient 8 previously, without significant beneficial effects. …
Number of citations: 22 jamanetwork.com
M Oman, PJ Blind, B Gustavsson… - European Journal of …, 1997 - elibrary.ru
… An infusion of 0.1 units/min of lypressin was administered iv … of the splanchnic circulation with lypressin. Tumour effects was … 5-FU in plasma was lower when lypressin was administered.…
Number of citations: 4 elibrary.ru

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。